molecular formula C19H18N4O3 B5300330 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Numéro de catalogue B5300330
Poids moléculaire: 350.4 g/mol
Clé InChI: XKSRNVNFWUWHAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as IPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IPP is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an isoquinoline ring. The chemical structure of IPP is shown below:

Mécanisme D'action

The mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The increased levels of cGMP lead to the relaxation of smooth muscle cells, which results in vasodilation and increased blood flow. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to increase blood flow and improve erectile function in animal models and humans. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Avantages Et Limitations Des Expériences En Laboratoire

1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for PDE5 inhibition. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the research on 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the potential applications of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in the treatment of other diseases, such as pulmonary hypertension and neurodegenerative diseases. Another direction is to optimize the synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid and its potential off-target effects. Finally, the development of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(isoquinolin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction leads to the formation of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with a yield of approximately 70%. The synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been optimized to improve the yield and purity of the compound.

Applications De Recherche Scientifique

1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Propriétés

IUPAC Name

1-(isoquinoline-5-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(16-4-1-3-14-13-20-9-5-15(14)16)22-11-6-19(7-12-22,18(25)26)23-10-2-8-21-23/h1-5,8-10,13H,6-7,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSRNVNFWUWHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.